molecular formula C10H11N3S B1482232 2-(Thiophen-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 2097945-51-0

2-(Thiophen-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Cat. No.: B1482232
CAS No.: 2097945-51-0
M. Wt: 205.28 g/mol
InChI Key: PLJAEWKBBRUOEH-UHFFFAOYSA-N
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Description

2-(Thiophen-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a heterocyclic organic compound featuring a thiophene ring fused to a pyrazolo[1,5-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiophen-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine typically involves multi-step organic reactions. One common approach is the cyclization of thiophene derivatives with appropriate pyrazole precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to enhance efficiency and yield. The choice of reagents and solvents is optimized to minimize waste and improve the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, 2-(Thiophen-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as a lead compound in the design of new therapeutic agents. Its interaction with biological targets can be explored to develop treatments for various diseases.

Industry: In the industrial sector, this compound can be used in the manufacture of materials with specific properties, such as polymers and coatings. Its incorporation into these materials can enhance their performance and durability.

Comparison with Similar Compounds

  • Thiophene derivatives: These compounds share the thiophene ring and exhibit similar chemical properties.

  • Pyrazolo[1,5-a]pyrazine derivatives: These compounds have a similar core structure and are used in various applications.

Uniqueness: 2-(Thiophen-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine stands out due to its fused ring system, which provides unique chemical and biological properties compared to its simpler counterparts.

Properties

IUPAC Name

2-thiophen-3-yl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S/c1-4-14-7-8(1)10-5-9-6-11-2-3-13(9)12-10/h1,4-5,7,11H,2-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLJAEWKBBRUOEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C3=CSC=C3)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Thiophen-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Reactant of Route 2
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2-(Thiophen-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Reactant of Route 3
2-(Thiophen-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Reactant of Route 4
2-(Thiophen-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Reactant of Route 5
2-(Thiophen-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Reactant of Route 6
2-(Thiophen-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

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